molecular formula C11H15NO4 B8399414 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol

1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol

Cat. No.: B8399414
M. Wt: 225.24 g/mol
InChI Key: LVNRNHZQQBFGLI-UHFFFAOYSA-N
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Description

Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is an organic compound characterized by the presence of a nitro group, a methoxy group, and a benzenemethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol typically involves the nitration of a suitable precursor followed by subsequent functional group modifications. One common synthetic route includes the nitration of 4-methoxybenzenemethanol using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitro alcohols, amines, and substituted benzenemethanol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmacological agent with antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(1-Nitro-1-methylethyl)-3-methylbenzenemethanol
  • 1-Nitro-1-methylethyl radical

Uniqueness

Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is unique due to the presence of both a nitro group and a methoxy group on the benzenemethanol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-2-nitropropan-1-ol

InChI

InChI=1S/C11H15NO4/c1-11(2,12(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3

InChI Key

LVNRNHZQQBFGLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OC)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.5 g of sodium are added to 300 ml of anhydrous methanol, and 67 g of 4-methoxybenzaldehyde and 105 g of 2-nitropropane are added thereto at 13° C. for 25 minutes under stirring. The mixture is stirred at 23° C. for 70 hours. 32 g of acetic acid are added to the mixture under ice-cooling, and said mixture is evaporated under reduced pressure to remove solvent. About 200 ml of water are added to the residue, and the aqueous mixture is extracted with benzene. The extract is washed with a saturated sodium chloride solution, a saturated sodium bisulfite solution, water and a saturated sodium chloride solution, successively. The washed extract is dried and then evaporated to remove solvent. The residue (yellow oil, 65 g) is distilled at 75° C. under reduced pressure (1-2 mm Hg) to recover 47 g of the starting compound (i.e., 4-methoxybenzaldehyde). On the other hand, 14.5 g of 1-(4 -methoxyphenyl)-2-methyl-2-nitropropanol (crude product) are obtained as the residue.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
solvent
Reaction Step Two

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